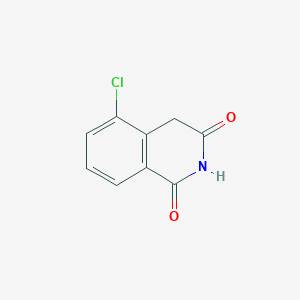

5-Chloroisoquinoline-1,3(2H,4H)-dione

Description

Chemical Identity and Nomenclature

This compound is a heterocyclic aromatic compound that belongs to the isoquinoline family of chemical structures. The compound is officially registered under Chemical Abstracts Service number 1194703-80-4 and possesses the molecular formula C9H6ClNO2 with a molecular weight of 195.60 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural characteristics and substitution pattern.

The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation O=C1CC2=C(C=CC=C2Cl)C(=O)N1, which clearly illustrates the bicyclic isoquinoline core with chlorine substitution at the fifth position and carbonyl groups at positions one and three. Alternative nomenclature systems refer to this compound as 5-chloro-4H-isoquinoline-1,3-dione or 5-chloro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, depending on the specific chemical database or supplier catalog. The compound is classified as a specialty material within chemical databases and is characterized by specific physical properties including a calculated logarithmic partition coefficient of 1.28 and a polar surface area of 46 square angstroms.

The molecular structure features a fused benzene-pyridine ring system characteristic of isoquinoline derivatives, with the chlorine atom positioned on the benzene ring portion of the molecule. This positioning is crucial for the compound's chemical reactivity and biological activity profile. The dione functionality, comprising two carbonyl groups separated by a nitrogen atom, contributes significantly to the compound's chemical behavior and potential for intermolecular interactions. Modern analytical techniques including Nuclear Magnetic Resonance spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and spatial arrangement of atoms within this compound.

Historical Context of Isoquinoline Derivatives in Organic Chemistry

The discovery and development of isoquinoline derivatives represent a significant chapter in the evolution of heterocyclic chemistry, with foundational work dating back to the late nineteenth century. Isoquinoline itself was first isolated from coal tar in 1885 by researchers Hoogewerf and van Dorp, who accomplished this isolation through fractional crystallization of the acid sulfate. This pioneering work established the foundation for understanding the isoquinoline ring system and its potential applications in synthetic chemistry. The structural elucidation of isoquinoline revealed it to be a bicyclic compound composed of a benzene ring fused to a pyridine ring, creating a unique heterocyclic framework that would prove invaluable in subsequent chemical research.

The early twentieth century witnessed significant advances in isoquinoline chemistry, with Weissgerber developing a more efficient isolation method in 1914 through selective extraction techniques that exploited the basicity differences between isoquinoline and quinoline. These methodological improvements enabled researchers to obtain larger quantities of isoquinoline for further chemical investigations and derivative synthesis. The recognition that isoquinoline could serve as a structural template for numerous natural alkaloids sparked intense research interest in the field of natural product chemistry and pharmaceutical development.

During the mid-twentieth century, researchers began to recognize the pharmaceutical potential of isoquinoline derivatives, leading to systematic studies of their biological activities. The development of synthetic methodologies for producing various isoquinoline derivatives, including chlorinated variants, became a major focus of organic chemistry research. Modern applications of isoquinoline derivatives have expanded beyond traditional pharmaceutical uses to include material science applications, where these compounds serve as ligands in metal-organic frameworks and as components in advanced polymer systems. The historical progression from coal tar isolation to sophisticated synthetic applications demonstrates the enduring importance of isoquinoline derivatives in contemporary chemical research.

Positional Isomerism and Substituent Effects in Chlorinated Isoquinolinediones

The study of positional isomerism in chlorinated isoquinoline-1,3(2H,4H)-diones reveals significant structure-activity relationships that influence both chemical reactivity and biological properties. Multiple positional isomers exist within this chemical family, including this compound, 6-chloroisoquinoline-1,3(2H,4H)-dione, and 7-chloroisoquinoline-1,3(2H,4H)-dione, each possessing distinct chemical and physical properties. The 6-chloroisoquinoline-1,3(2H,4H)-dione isomer, bearing Chemical Abstracts Service number 98592-38-2, shares the same molecular formula C9H6ClNO2 but exhibits different reactivity patterns due to the altered position of chlorine substitution.

Research investigations have demonstrated that the position of chlorine substitution significantly affects the electronic distribution within the isoquinoline ring system, consequently influencing chemical reactivity and biological activity profiles. Studies focused on isoquinoline-1,3-diones as selective inhibitors of Tyrosyl DNA phosphodiesterase II have revealed that substitution patterns, particularly at the C6 and C7 positions, are strongly preferred for optimal biological activity. The structure-activity relationship studies indicate that different substitution patterns can enhance or diminish specific biological activities, making positional isomerism a critical consideration in drug design and development applications.

The electronic effects of chlorine substitution at different positions within the isoquinoline ring system create distinct molecular environments that affect intermolecular interactions and binding affinities. Computational studies and experimental data suggest that the 5-chloro substitution pattern provides specific advantages in terms of synthetic accessibility and chemical stability compared to other positional isomers. Furthermore, the chlorine atom's electron-withdrawing properties influence the reactivity of the dione functionality, affecting both nucleophilic and electrophilic reaction pathways. These substituent effects have practical implications for synthetic chemistry applications, where different positional isomers may serve as precursors for distinct product families.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Position |

|---|---|---|---|---|

| This compound | 1194703-80-4 | C9H6ClNO2 | 195.60 | Position 5 |

| 6-Chloroisoquinoline-1,3(2H,4H)-dione | 98592-38-2 | C9H6ClNO2 | 195.60 | Position 6 |

| 7-Chloroisoquinoline-1,3(2H,4H)-dione | 98592-38-2 | C9H6ClNO2 | 195.60 | Position 7 |

| Isoquinoline-1,3(2H,4H)-dione | 4456-77-3 | C9H7NO2 | 161.16 | Unsubstituted |

Properties

IUPAC Name |

5-chloro-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYBEFVSZFSRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cascade Reaction Approach for Isoquinoline-1,3(2H,4H)-dione Derivatives

One efficient method to synthesize isoquinoline-1,3(2H,4H)-dione derivatives, including 5-chloro substituted analogs, involves a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This approach proceeds via:

- Oxidative cross-coupling of the activated alkene moiety in N-alkyl-N-methacryloylbenzamide with the aldehyde (-CHO) group.

- Radical addition to the aromatic ring, leading to the formation of the isoquinoline-1,3(2H,4H)-dione scaffold.

This method is notable for its mild reaction conditions, absence of metal catalysts, and no requirement for organic solvents, which is advantageous for green chemistry principles. The yields for isoquinoline-1,3-dione derivatives are generally good, suggesting potential applicability to 5-chloro derivatives by choosing appropriate chloro-substituted benzamide or aldehyde precursors.

Alkylation and Functional Group Transformations on Related Dione Scaffolds

Studies on related 1,3-dione heterocycles, such as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, provide insight into functionalization techniques that may be adapted for isoquinoline-1,3-dione synthesis:

- Alkylation of the 2-position with alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA) enables substitution diversity.

- Subsequent nucleophilic substitution reactions can replace halogen atoms (e.g., bromo to benzyloxy) to yield protected intermediates.

- Final deprotection steps using catalytic hydrogenation or boron tribromide afford the target compounds with desired substitutions.

Though this example is from a different heterocyclic system, the principles of stepwise substitution and protection/deprotection are applicable to isoquinoline-1,3-dione derivatives, including 5-chloro variants.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Cascade reaction (N-alkyl-N-methacryloylbenzamide + aryl aldehydes) | Metal-free, mild conditions, no organic solvents | High yield, environmentally friendly | Requires suitable aldehyde and benzamide precursors |

| Halogenation of isoquinoline-1,3-dione core | Electrophilic chlorination on aromatic ring | Direct introduction of chlorine | Regioselectivity must be controlled |

| Alkylation and nucleophilic substitution (from related dione scaffolds) | Stepwise substitution with protection/deprotection | Versatile functionalization | Multi-step synthesis, requires intermediate purification |

Research Findings and Reaction Conditions

- The cascade reaction proceeds efficiently at ambient to moderate temperatures with radical initiators but without metal catalysts, reducing contamination risks.

- The oxidative cross-coupling mechanism allows for tolerance of various substituents, suggesting that 5-chloro substituents on the benzamide or aldehyde partner can be incorporated without loss of yield or selectivity.

- Alkylation reactions on related dione systems utilize BSA as a mediator, with alkyl halides added under controlled conditions to avoid over-alkylation or side reactions.

- Deprotection steps using boron tribromide or catalytic hydrogenation are effective for removing protecting groups, yielding the final functionalized dione compounds in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the dione group to hydroxyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of hydroxyisoquinoline derivatives.

Substitution: Formation of amino or thioisoquinoline derivatives.

Scientific Research Applications

Scientific Research Applications of 5-Chloroisoquinoline-1,3(2H,4H)-dione

This compound, a chemical compound with a chloro-substituted isoquinoline core and a dione functional group, has gained attention in scientific research for its diverse applications. The compound has a molecular formula of and a molecular weight of 210.61 g/mol. It is used as a building block in chemistry, investigated as an enzyme inhibitor in biology, explored for potential therapeutic properties in medicine, and utilized in the development of advanced materials and dyes in industry.

Applications in Scientific Research

This compound serves various purposes in scientific research, including:

- Chemistry It acts as a building block for synthesizing complex heterocyclic compounds.

- Biology The compound is studied for its potential to inhibit enzymes.

- Medicine Researches explore its potential therapeutic properties, such as anticancer and anti-inflammatory activities.

- Industry It is used in developing advanced materials and dyes.

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Properties Research suggests that isoquinoline derivatives can inhibit viral replication. Studies on related compounds have shown promising results against the Hepatitis C Virus (HCV) by targeting non-structural protein 5B (NS5B) polymerase. The mechanism involves metal ion chelation, enhancing antiviral activity.

- Anticancer Effects Isoquinoline derivatives have been investigated for their anticancer potential. They induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins. Certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity Compounds with isoquinoline structures often exhibit antimicrobial properties. Some studies suggest they can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.

- Metal Ion Chelation Similar to other isoquinoline derivatives, it may chelate metal ions essential for enzyme activity in pathogens.

- Cell Cycle Modulation The compound can influence cell cycle progression by affecting cyclins and cyclin-dependent kinases.

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

3-Chloroquinoline-2,4(1H,3H)-dione

- Structure: Chlorine at position 3 of a quinoline-2,4-dione system (C₉H₄ClNO₂, molecular weight: 193.59 g/mol).

- Synthesis: Prepared via chlorination of 4-hydroxy-2(1H)-quinolone using sulfuryl chloride in dioxane at 50–55°C .

- Key Differences: Ring System: Quinoline (benzene fused to pyridine at C2–C3) vs. isoquinoline (benzene fused to pyridine at C1–C2).

- Applications : Primarily used as a synthetic precursor for antimalarial and antimicrobial agents.

| Parameter | 5-Chloroisoquinoline-1,3-dione | 3-Chloroquinoline-2,4-dione |

|---|---|---|

| Molecular Formula | C₉H₄ClNO₂ | C₉H₄ClNO₂ |

| Molecular Weight (g/mol) | 193.59 | 193.59 |

| Chlorine Position | 5 | 3 |

| Solubility | DMSO, chloroform | Dioxane, water (low) |

| Key Applications | Pharmaceutical intermediates | Antimicrobial agents |

2-Aminoisoquinoline-1,3(2H,4H)-dione

- Structure: Amino group at position 2 of the isoquinoline-dione system (C₉H₆N₂O₂, molecular weight: 174.16 g/mol).

- Synthesis : Reacted with aromatic aldehydes to form Schiff base derivatives (55–60% yield) .

- Key Differences: Substituent Effects: The electron-donating amino group enhances nucleophilicity at position 2, enabling condensation reactions, whereas the chloro group in 5-chloroisoquinoline-1,3-dione facilitates electrophilic aromatic substitution.

4-[(2,4-Dimethyloxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3-dione

- Structure: Oxazole-substituted isoquinoline-dione with a hydroxy group at position 4 (C₁₆H₁₄N₂O₄, molecular weight: 298.30 g/mol).

- Crystallography: The oxazole ring forms a dihedral angle of 36° with the isoquinoline moiety, influencing intermolecular hydrogen bonding (O–H⋯N and C–H⋯O interactions) .

- Key Differences :

- Biological Activity : This derivative acts as a caspase-3 inhibitor and herbicide, whereas 5-chloro derivatives may prioritize halogen-directed reactivity in drug coupling reactions .

- Synthetic Utility : The oxazole group introduces heterocyclic diversity, unlike the chloro group’s role in cross-coupling chemistry.

5-Chloroindoline-2,3-dione

- Structure: Chlorine at position 5 of an indoline-2,3-dione system (C₈H₄ClNO₂, molecular weight: 181.58 g/mol).

- Synthesis : Produced via Sandmeyer reaction using 4-chloroaniline, chloral hydrate, and hydroxylamine hydrochloride .

- Key Differences: Ring System: Indoline (benzene fused to pyrrolidine) vs. isoquinoline (benzene fused to pyridine). Applications: Indoline-diones are explored as kinase inhibitors, whereas isoquinoline-diones are more common in alkaloid-inspired drug design .

| Parameter | 5-Chloroisoquinoline-1,3-dione | 5-Chloroindoline-2,3-dione |

|---|---|---|

| Molecular Formula | C₉H₄ClNO₂ | C₈H₄ClNO₂ |

| Molecular Weight (g/mol) | 193.59 | 181.58 |

| Ring System | Isoquinoline | Indoline |

| Key Reactivity | Electrophilic substitution | Redox-active diketone |

Research Findings and Trends

- Synthetic Versatility: Chloro-substituted isoquinoline-diones are preferred for Suzuki-Miyaura couplings, whereas amino or oxazole derivatives prioritize functional group compatibility .

- Biological Relevance : Chlorine at position 5 enhances lipophilicity and membrane permeability in drug candidates, as seen in caspase-3 inhibitors and herbicides .

- Structural Insights : Crystallographic studies highlight how substituents (e.g., oxazole, hydroxy) alter hydrogen-bonding networks and molecular packing, impacting solubility and stability .

Biological Activity

5-Chloroisoquinoline-1,3(2H,4H)-dione, a compound belonging to the isoquinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound is characterized by a chloro-substituted isoquinoline core with a dione functional group.

- CAS Number : 1194703-80-4

- Molecular Formula : C9H6ClN2O2

- Molecular Weight : 210.61 g/mol

Biological Activities

This compound exhibits several notable biological activities:

1. Antiviral Properties

Research indicates that derivatives of isoquinoline compounds can inhibit viral replication. For instance, studies on related compounds have shown promising results against Hepatitis C Virus (HCV) by targeting non-structural protein 5B (NS5B) polymerase. The mechanism involves metal ion chelation which enhances antiviral activity .

2. Anticancer Effects

Isoquinoline derivatives have been investigated for their anticancer potential. They are known to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For example, certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines .

3. Antimicrobial Activity

Compounds with isoquinoline structures often exhibit antimicrobial properties. Some studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.

- Metal Ion Chelation : Similar to other isoquinoline derivatives, it may chelate metal ions essential for enzyme activity in pathogens .

- Cell Cycle Modulation : The compound can influence cell cycle progression by affecting cyclins and cyclin-dependent kinases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Q. What are the standard synthetic routes for 5-chloroisoquinoline-1,3(2H,4H)-dione, and how are reaction conditions optimized?

- Methodological Answer : A common synthesis involves chlorination of 4-hydroxyisoquinoline-1,3(2H)-dione using sulfuryl chloride (SO₂Cl₂) in dioxane. The reaction is conducted at 50–55°C to minimize side reactions, with precise temperature control critical for yield optimization . Post-reaction, the product is precipitated in ice-water, filtered, and washed to remove impurities. Purity is confirmed via melting point analysis and NMR. For reproducibility, stoichiometric ratios (e.g., 2.4:1 SO₂Cl₂ to substrate) and solvent choice (polar aprotic solvents enhance reactivity) must be standardized .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond geometry) with high precision .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .

- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C₉H₅ClNO₂) via %C/%H/%N matching theoretical values .

Q. What physicochemical properties (e.g., solubility, logP) influence experimental design for this compound?

- Methodological Answer : Key properties include:

| Property | Value/Description | Relevance in Research | Source |

|---|---|---|---|

| Solubility | Water, ethanol, dioxane | Solvent selection for reactions | |

| logP | ~0.5 (predicted) | Partitioning in bioassays | [Analogous data from [2]] |

| Melting Point | >200°C (decomposes) | Purity assessment |

- Solubility optimization : Use ethanol-water mixtures for kinetic studies; adjust pH to enhance aqueous solubility if needed.

Advanced Research Questions

Q. How do substituents on the isoquinoline core affect reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : The chlorine atom at position 5 acts as an electron-withdrawing group, directing electrophilic substitution to the para position. For example:

- Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, with DMF as solvent at 80°C .

- Cyclization : Base-mediated (e.g., K₂CO₃) ring closure forms fused heterocycles; monitor via TLC to optimize reaction time .

- Kinetic studies : Compare reaction rates with non-chlorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodological Answer :

- Case Example : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize enol-keto equilibria and acquire high-field (500 MHz+) spectra .

- Replication : Repeat reactions under inert atmosphere (N₂/Ar) to rule out oxidation side products.

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. How can structural modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at position 2 or 4 via nucleophilic substitution, balancing logP and metabolic stability .

- Bioisosteres : Replace chlorine with trifluoromethyl (-CF₃) to improve binding affinity without altering steric bulk .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC to identify hydrolytically sensitive sites .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential HCl gas release during chlorination .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Data-Driven Research Design

Q. How to design a kinetic study for halogen displacement reactions in this compound?

- Methodological Answer :

- Variables : Vary nucleophiles (e.g., NaN₃, NaI) in DMF at 60°C, sampling aliquots at intervals (0, 15, 30, 60 min).

- Analysis : Quantify displacement via LC-MS or iodometric titration. Plot ln([reactant]) vs. time to determine rate constants (k) .

- Controls : Include a non-polar solvent (toluene) to assess solvent polarity effects .

Q. What computational tools predict interaction modes of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on π-π stacking with Trp86 and H-bonding with Glu202 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.